molecular formula C13H17N3O2 B13636681 Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

Cat. No.: B13636681
M. Wt: 247.29 g/mol
InChI Key: PGRIPIPJDNJRSQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is a chemical compound with the molecular formula C13H17N3O2. It is a derivative of indazole, a bicyclic compound containing nitrogen, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate typically involves the reaction of indazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-7-9-5-4-6-10-8-15-16-11(9)10/h4-6,8H,7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

PGRIPIPJDNJRSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1NN=C2

Origin of Product

United States

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